4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride
Overview
Description
4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride is an organofluorine compound with the molecular formula C8H8ClFO2S. It is a derivative of benzene, featuring a sulfonyl chloride group (-SO2Cl) attached to a benzene ring that is substituted with fluorine and methyl groups. This compound is known for its utility in various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through the chlorosulfonation of 4-fluoro-2,6-dimethylbenzene. This involves treating the benzene derivative with chlorosulfonic acid (HSO3Cl) under controlled conditions to introduce the sulfonyl chloride group.
Industrial Production Methods: In an industrial setting, the synthesis of 4-fluoro-2,6-dimethylbenzene-1-sulfonyl chloride may involve large-scale reactions with stringent control of temperature and pressure to ensure the purity and yield of the product. The process may also include purification steps such as recrystallization or distillation to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl chloride group to sulfides or sulfoxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids (e.g., 4-fluoro-2,6-dimethylbenzenesulfonic acid).
Reduction: Sulfides or sulfoxides (e.g., 4-fluoro-2,6-dimethylbenzene-1-sulfide).
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonic esters.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, for structural and functional studies.
Medicine: It is employed in the development of pharmaceuticals, including drugs that target specific biological pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-fluoro-2,6-dimethylbenzene-1-sulfonyl chloride exerts its effects depends on the specific reaction it undergoes. For example, in nucleophilic substitution reactions, the sulfonyl chloride group acts as a good leaving group, facilitating the substitution by a nucleophile. The molecular targets and pathways involved vary based on the application, but generally, the compound interacts with functional groups on biomolecules or other chemical species.
Comparison with Similar Compounds
4-Bromobenzenesulfonyl chloride: Similar structure with a bromine atom instead of fluorine.
4-Chlorobenzenesulfonyl chloride: Similar structure with a chlorine atom instead of fluorine.
4-Methylbenzenesulfonyl chloride: Similar structure without the fluorine atom.
Uniqueness: 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which imparts different chemical properties compared to its bromo- and chloro- counterparts. The fluorine atom enhances the electron-withdrawing effect, making the compound more reactive in certain chemical reactions.
Properties
IUPAC Name |
4-fluoro-2,6-dimethylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2S/c1-5-3-7(10)4-6(2)8(5)13(9,11)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCGNZNOJBRAGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)Cl)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717308 | |
Record name | 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88972-03-6 | |
Record name | 4-Fluoro-2,6-dimethylbenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-2,6-dimethylbenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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